molecular formula C20H14N2O4S B10876473 2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate

2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate

Katalognummer: B10876473
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: SVAMVDHSEBVAON-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE is a complex organic compound with a unique structure that combines an amino group, a cyano group, and a naphthalenesulfonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with malononitrile in the presence of a base, followed by further reactions to introduce the naphthalenesulfonate group . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as ammonium acetate or calcium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H14N2O4S

Molekulargewicht

378.4 g/mol

IUPAC-Name

[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O4S/c21-13-17(20(22)23)11-16-7-3-4-8-19(16)26-27(24,25)18-10-9-14-5-1-2-6-15(14)12-18/h1-12H,(H2,22,23)/b17-11+

InChI-Schlüssel

SVAMVDHSEBVAON-GZTJUZNOSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.